2-{[3-(4-methoxyphenyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl]sulfanyl}-N-[4-(trifluoromethoxy)phenyl]acetamide
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Description
2-{[3-(4-methoxyphenyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl]sulfanyl}-N-[4-(trifluoromethoxy)phenyl]acetamide is a useful research compound. Its molecular formula is C20H15F3N6O3S and its molecular weight is 476.4 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is 476.08784402 g/mol and the complexity rating of the compound is 647. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Mechanism of Action
Target of Action
The compound F0682-1168 is a derivative of the pyrimidine and triazolopyrimidine classes . Pyrimidine derivatives have been found to exhibit anticancer activity . Triazolopyrimidines have been reported to inhibit cyclin-dependent kinases (CDKs), which play a crucial role in cell cycle regulation .
Mode of Action
Similar compounds have been found to inhibit cdks . The inhibition of these kinases can lead to cell cycle arrest, thereby inhibiting the proliferation of cancer cells .
Biochemical Pathways
The compound likely affects the cell cycle regulation pathway due to its potential inhibitory effect on CDKs . By inhibiting CDKs, the compound could prevent the progression of the cell cycle from the G1 phase to the S phase, thereby inhibiting DNA replication and cell division .
Result of Action
Based on the potential targets and mode of action, the compound could potentially inhibit cell proliferation, particularly in cancer cells .
Properties
IUPAC Name |
2-[3-(4-methoxyphenyl)triazolo[4,5-d]pyrimidin-7-yl]sulfanyl-N-[4-(trifluoromethoxy)phenyl]acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H15F3N6O3S/c1-31-14-8-4-13(5-9-14)29-18-17(27-28-29)19(25-11-24-18)33-10-16(30)26-12-2-6-15(7-3-12)32-20(21,22)23/h2-9,11H,10H2,1H3,(H,26,30) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JEXZNSUJLTZTIT-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)N2C3=C(C(=NC=N3)SCC(=O)NC4=CC=C(C=C4)OC(F)(F)F)N=N2 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H15F3N6O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
476.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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